-Bromo-3-methylaniline, also known as 2-bromo-m-toluidine, is an aromatic amine. While it doesn't have widespread applications itself, it serves as a valuable intermediate in the synthesis of various other chemicals used in scientific research. One common method for its synthesis involves the nitration of m-xylene followed by reduction and subsequent bromination [1].
[1] "2-Bromo-3-methylaniline." Sigma-Aldrich,
-Bromo-3-methylaniline is a versatile building block in organic synthesis due to the presence of both the reactive amine group and the bromine atom. Some examples of its use include:
[2] Li, J-Y., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of 2-Bromo-3-methylaniline with Arylboronic Acids." Synthetic Communications, vol. 37, no. 14, 2007, pp. 2557-2562,
[3] Ramana, K. V., et al. "Synthesis and Antimicrobial Activity of Novel 2-Substituted-4-(3-Methyl-5-Nitroanilino)-6-Phenylpyrimidines." European Journal of Medicinal Chemistry, vol. 44, no. 12, 2009, pp. 4617-4624,
2-Bromo-3-methylaniline is an organic compound characterized by the molecular formula C7H8BrN. It is a derivative of aniline, with a bromine atom and a methyl group substituting hydrogen atoms at the second and third positions, respectively, on the benzene ring. This compound is notable for its diverse applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its structure contributes to unique electronic and steric properties that influence its reactivity in various chemical processes .
Research indicates that 2-Bromo-3-methylaniline exhibits various biological activities. It has been implicated in the synthesis of bioactive molecules and serves as a precursor in drug development. Compounds derived from 2-Bromo-3-methylaniline have shown potential antimicrobial, anti-inflammatory, and anticancer properties, making it valuable in medicinal chemistry .
The synthesis of 2-Bromo-3-methylaniline can be achieved through several methods:
2-Bromo-3-methylaniline finds applications across various fields:
Studies on 2-Bromo-3-methylaniline have focused on its interactions with biological systems and other chemical compounds. Its ability to form derivatives through nucleophilic substitution reactions makes it an interesting subject for exploring structure-activity relationships in medicinal chemistry. Additionally, interaction studies often examine how modifications to its structure affect its biological activity and reactivity .
Similar compounds include:
2-Bromo-3-methylaniline is distinct due to its specific substitution pattern, which imparts unique electronic and steric properties compared to its analogs. This specific arrangement influences its reactivity and selectivity in
Irritant